5'-Deoxy-5'-(ethylamino)adenosine
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Description
5'-Deoxy-5'-(ethylamino)adenosine is a useful research compound. Its molecular formula is C12H18N6O3 and its molecular weight is 294.31 g/mol. The purity is usually 95%.
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Biological Activity
5'-Deoxy-5'-(ethylamino)adenosine (also known as 5'-DEAE) is a modified adenosine derivative that has garnered attention for its biological activities, particularly in the modulation of purinergic signaling pathways. This article provides a comprehensive overview of the biological activity of 5'-DEAE, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
5'-DEAE is characterized by the presence of an ethylamino group at the 5' position of the adenosine molecule. This modification enhances its biological activity compared to unmodified adenosine.
Purinergic Signaling Modulation
The primary mechanism through which 5'-DEAE exerts its biological effects is through the modulation of purinergic signaling. Adenosine receptors (A1, A2A, A2B, and A3) are involved in various physiological processes, including neurotransmission, inflammation, and immune response. 5'-DEAE acts as an agonist for these receptors, influencing downstream signaling pathways such as cAMP production and calcium mobilization.
Biological Activities
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Neuroprotective Effects
- Studies have indicated that 5'-DEAE may offer neuroprotective benefits by activating A2A receptors, which can help mitigate neuronal damage in conditions such as ischemia and neurodegenerative diseases.
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Anti-inflammatory Properties
- The compound has demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines in various cell models. This suggests a potential therapeutic role in inflammatory diseases.
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Antitumor Activity
- Preliminary research suggests that 5'-DEAE may inhibit tumor growth by inducing apoptosis in cancer cells. Its ability to modulate purinergic signaling could enhance its effectiveness as an anticancer agent.
Neuroprotection in Ischemic Models
A study investigated the neuroprotective effects of 5'-DEAE in a rat model of ischemic stroke. The results showed that administration of 5'-DEAE significantly reduced infarct size and improved neurological outcomes compared to control groups. The mechanism was linked to enhanced A2A receptor activation leading to increased cerebral blood flow and reduced apoptosis in neuronal tissues .
Anti-inflammatory Effects
In vitro studies using human monocyte-derived macrophages demonstrated that treatment with 5'-DEAE reduced the expression of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS). This indicates its potential as a therapeutic agent in managing chronic inflammatory conditions .
Antitumor Efficacy
Research on various cancer cell lines revealed that 5'-DEAE exhibited significant cytotoxicity against breast and lung cancer cells. The compound induced apoptosis via caspase activation pathways, highlighting its potential role as an adjunct therapy in oncology .
Data Summary
Properties
CAS No. |
87830-56-6 |
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Molecular Formula |
C12H18N6O3 |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(ethylaminomethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O3/c1-2-14-3-6-8(19)9(20)12(21-6)18-5-17-7-10(13)15-4-16-11(7)18/h4-6,8-9,12,14,19-20H,2-3H2,1H3,(H2,13,15,16)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
MOZBWPNPQUIIOP-WOUKDFQISA-N |
Isomeric SMILES |
CCNC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CCNCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.